Tri-GalNAc(OAc)3
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Overview
Description
These chimeras exploit the asialoglycoprotein receptor to direct protein degradation targets to the lysosome . This compound is significant in the field of targeted protein degradation, which has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-GalNAc(OAc)3 is synthesized through a series of chemical reactions involving the acetylation of N-acetylgalactosamine. The process typically involves the use of reagents such as acetic anhydride and catalysts to facilitate the acetylation reaction . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tri-GalNAc(OAc)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .
Scientific Research Applications
Tri-GalNAc(OAc)3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lysosome-targeting chimeras (LYTACs) for targeted protein degradation.
Biology: Facilitates the study of protein degradation pathways and cellular processes involving the lysosome.
Industry: Used in the development of advanced materials and biotechnological applications.
Mechanism of Action
Tri-GalNAc(OAc)3 exerts its effects by engaging with the asialoglycoprotein receptor, which directs the compound to the lysosome for targeted protein degradation . The molecular targets include proteins marked for degradation, and the pathways involved are those related to lysosomal function and protein turnover .
Comparison with Similar Compounds
Similar Compounds
Tri-GalNAc-Perfluorophenyl: A pentafluorophenyl-modified derivative used in similar applications.
Tri-GalNAc-Biotin: A biotinylated version used for lysosome targeting.
Tri-GalNAc-NHS Ester: An ester derivative used in protein degradation studies.
Uniqueness
Tri-GalNAc(OAc)3 is unique due to its specific acetylation pattern, which enhances its binding affinity to the asialoglycoprotein receptor and its effectiveness in directing proteins to the lysosome for degradation . This makes it a valuable tool in targeted protein degradation research and applications.
Properties
Molecular Formula |
C79H128N10O36 |
---|---|
Molecular Weight |
1793.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C79H128N10O36/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI Key |
VGHVGBJYGYFWED-PNPDLPPQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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